![molecular formula C6H10Cl2IN3 B2593317 2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride CAS No. 2460750-75-6](/img/structure/B2593317.png)
2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
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Overview
Description
Imidazopyridine, which includes 2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride, is an important fused bicyclic 5–6 heterocycle. It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazopyridine involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A variety of (4,5,6,7-tetrahydro-imidazo[5,4-c]pyridin-2-yl)-acetic acid ethyl esters were synthesized, and their VEGFR-2 inhibitory activity was evaluated .Molecular Structure Analysis
Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles . The superimpositions of all compounds to the template compound were carried out by using a common substructure-based alignment method .Chemical Reactions Analysis
The synthesis of imidazopyridine employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The effects of the compounds on VEGFR-2 kinase activity were evaluated .Physical And Chemical Properties Analysis
The InChI code for 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is1S/C6H9N3.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2,(H,8,9);2*1H
. The molecular weight is 196.08 .
Scientific Research Applications
GABA A Receptor Modulation
The structural resemblance between imidazo[4,5-c]pyridines and purines has prompted biological investigations. These compounds were initially identified as positive allosteric modulators of GABA A receptors. Their ability to influence GABAergic neurotransmission makes them relevant in the context of central nervous system disorders .
Proton Pump Inhibition
Imidazo[4,5-c]pyridines have also been explored as proton pump inhibitors. These compounds can suppress gastric acid secretion and are used in the treatment of acid-related gastrointestinal disorders .
Aromatase Inhibition
Some imidazo[4,5-c]pyridines exhibit aromatase inhibitory activity. Aromatase inhibitors are crucial in breast cancer therapy, as they block the conversion of androgens to estrogens, thereby reducing estrogen levels and inhibiting tumor growth .
Anti-Inflammatory Properties
Research suggests that imidazo[4,5-c]pyridines possess anti-inflammatory effects. These compounds may modulate pathways involved in inflammation, making them potential candidates for treating inflammatory conditions .
Anticancer Activity
Imidazo[4,5-c]pyridines influence various cellular pathways necessary for cancer cell function. They have been investigated as potential agents against cancerous cells. Their impact on enzymes involved in carbohydrate metabolism and other cellular processes highlights their therapeutic significance in cancer treatment .
Pathogen-Targeted Applications
Imidazo[4,5-c]pyridines may affect pathogens due to their interactions with essential cellular components. These compounds could be explored for antimicrobial or antiparasitic applications .
Mechanism of Action
Target of Action
It’s reported that imidazole-containing compounds have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have various biological effects, suggesting that they may have multiple molecular and cellular impacts .
Safety and Hazards
Future Directions
Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of this compound could involve further exploration of its applications in medicinal chemistry and material science.
properties
IUPAC Name |
2-iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3.2ClH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTERZQQQRFJHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)I.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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